4-Nitrophenyl methylphosphonate
Overview
Description
4-Nitrophenyl methylphosphonate is an organic compound characterized by a nitro group (-NO2) attached to a phenyl ring, which is further connected to a methylphosphonate group. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl methylphosphonate is acetylcholinesterase (AChE) . AChE is a critical enzyme that breaks down acetylcholine, a neurotransmitter, in the synapses and neuromuscular junctions. By inhibiting AChE, this compound affects the regulation of acetylcholine, leading to an accumulation of this neurotransmitter .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing it from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synapses, leading to overstimulation of the nervous system .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for signal transmission in the nervous system. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine .
Pharmacokinetics
It’s known that the compound is a potent inhibitor of ache in various tissues, including the brain, skeletal muscle, diaphragm, and serum . The time to peak brain AChE inhibition for similar compounds has been found to be about 1 hour post-exposure .
Result of Action
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapses and neuromuscular junctions . This results in hyperstimulation of the nervous system, which can cause symptoms such as loss of consciousness, seizures, and potentially death from respiratory failure .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl Methylphosphonate is known to interact with various enzymes and proteins. It has been found to efficiently catalyze the hydrolysis of organophosphonate and carboxylate esters . The enzyme Pmi1525 from Proteus mirabilis HI4320, a member of the amidohydrolase superfamily, has been identified as one of the enzymes that interact with this compound .
Cellular Effects
Given its role in catalyzing the hydrolysis of organophosphonate and carboxylate esters, it can be inferred that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is stereoselective for the hydrolysis of chiral methylphosphonate esters .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under certain conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.
Substitution: The methylphosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide or alkoxide ions are typically employed.
Major Products Formed:
Oxidation: 4-Nitroaniline
Reduction: 4-Aminophenyl methylphosphonate
Substitution: Various phosphonate derivatives
Scientific Research Applications
4-Nitrophenyl methylphosphonate is widely used in scientific research due to its unique properties. It serves as a precursor in the synthesis of other chemical compounds, a reagent in organic synthesis, and a probe in biochemical assays. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed as a tool in studying enzyme mechanisms.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Nitrophenyl methylphosphonate is often compared to other nitrophenyl compounds and phosphonates. Some similar compounds include:
4-Nitrophenyl ethyl methylphosphonate: A structural analog with similar biological activity.
4-Nitrophenyl isopropyl methylphosphonate: Another analog with distinct reactivity and applications.
Phthalimidyl isopropyl methylphosphonate: A compound used in similar biochemical assays.
Uniqueness: this compound stands out due to its specific reactivity profile and its ability to act as a transition state analog in enzyme inhibition studies. Its unique structure allows for selective binding to certain enzymes, making it a valuable tool in research.
Properties
IUPAC Name |
methyl-(4-nitrophenoxy)phosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXTXIEAOSJBR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5P- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673142 | |
Record name | 4-Nitrophenyl methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1832-64-0 | |
Record name | 4-Nitrophenyl methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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